molecular formula C15H21N3O3 B14790999 2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide

2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide

Cat. No.: B14790999
M. Wt: 291.35 g/mol
InChI Key: FJXZLQBMDZLOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitrobenzyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a nitrobenzyl group, and an amino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitrobenzyl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Introduction of the nitrobenzyl group: This step involves nitration of benzyl compounds followed by coupling with the amine group.

    Amidation reaction: The final step involves the formation of the amide bond between the amino group and the carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitrobenzyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium catalysts.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, base catalysts

Major Products Formed

    Oxidation: Amino derivatives

    Reduction: Hydroxylamine derivatives

    Substitution: Various substituted amides

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitrobenzyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitrobenzyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-cyclopropyl-3-methylbutanamide: Lacks the nitrobenzyl group, making it less versatile in certain reactions.

    N-cyclopropyl-3-methyl-N-(4-nitrobenzyl)butanamide: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitrobenzyl)butanamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of stability and reactivity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide

InChI

InChI=1S/C15H21N3O3/c1-10(2)14(16)15(19)17(12-7-8-12)9-11-3-5-13(6-4-11)18(20)21/h3-6,10,12,14H,7-9,16H2,1-2H3

InChI Key

FJXZLQBMDZLOTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.